molecular formula C7H8O2S B147210 Methyl phenyl sulfone CAS No. 3112-85-4

Methyl phenyl sulfone

Cat. No. B147210
Key on ui cas rn: 3112-85-4
M. Wt: 156.2 g/mol
InChI Key: JCDWETOKTFWTHA-UHFFFAOYSA-N
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Patent
US08367871B2

Procedure details

A complex (4) (1.9 mg, 1 mol %) was weighed out in a Schlenk flask, to which racemic phenylmethylsulfoxide (28 mg, 0.2 mmol) was added. Water (0.5 mL) was added, followed by stirring for 10 minutes at 20° C. A 30% hydrogen peroxide solution (9 μL, 0.4 eq) was added, followed by stirring the resultant mixture for 3 hours at room temperature. To the reaction mixture, water (5 mL) was added, followed by extraction using ethyl acetate. An organic phase was dried over anhydrous sodium sulfate, followed by filtration and then it was concentrated under reduced pressure. By purifying the concentrate using silica gel column chromatography (ethyl acetate), 6.5 mg (21% yield) of phenylmethylsulfone was obtained, and 22.1 mg of phenylmethylsulfoxide (79%) was recovered. Optical purity was determined to be 12% ee for a S form after measured by HPLC analysis.
[Compound]
Name
complex ( 4 )
Quantity
1.9 mg
Type
reactant
Reaction Step One
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
9 μL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([CH3:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:10]O>O>[C:1]1([S:7]([CH3:9])(=[O:10])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
complex ( 4 )
Quantity
1.9 mg
Type
reactant
Smiles
Name
Quantity
28 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)C
Step Two
Name
Quantity
9 μL
Type
reactant
Smiles
OO
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
by stirring for 10 minutes at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
An organic phase was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
followed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
By purifying the concentrate

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 mg
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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